(R)-3-(tert-Butyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Architectures in Advanced Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activity. mdpi.comunibo.it This prevalence has established the pyrrolidine scaffold as a "privileged" structure in medicinal chemistry and a critical building block in organic synthesis. mdpi.comnih.govacs.org Its utility is broad, ranging from its incorporation into the core of drug molecules to its role in the architecture of complex ligands and organocatalysts. unibo.itmdpi.com
In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, chiral pyrrolidines have taken a leading role. mdpi.comresearchgate.net Inspired by the natural amino acid proline, researchers have developed a multitude of pyrrolidine-based organocatalysts that efficiently promote various chemical transformations in a highly enantioselective manner. mdpi.comnih.gov These catalysts operate through different activation modes, often involving the formation of transient enamines or iminium ions, to create complex chiral molecules. mdpi.com The continuous effort to modify and fine-tune the structure of these pyrrolidine catalysts aims to enhance their efficiency, selectivity, and applicability to increasingly complex synthetic challenges. mdpi.comnih.gov
Furthermore, the rigid, three-dimensional nature of substituted pyrrolidines makes them highly valuable as fragments in drug discovery. nih.gov Appropriately substituted pyrrolidines can effectively explore three-dimensional chemical space, a desirable trait for developing new therapeutic agents that can interact with complex biological targets. nih.gov Consequently, significant research has been devoted to developing novel and efficient synthetic methods for the asymmetric construction of these vital chiral scaffolds. mdpi.comchemrxiv.orgacs.org
Rationale for the (R)-Configuration and the tert-Butyl Moiety in Chiral Molecular Design
The specific structure of (R)-3-(tert-Butyl)pyrrolidine is not arbitrary; each component—the absolute configuration at the C3 position and the substituent at that position—is deliberately chosen to influence molecular interactions and reactivity in a predictable manner.
The (R)-Configuration: Chirality, or "handedness," is a fundamental property of many organic molecules, where a molecule and its mirror image (enantiomer) are non-superimposable. wikipedia.org The absolute spatial arrangement of atoms at a chiral center is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) using the Cahn-Ingold-Prelog priority rules. wikipedia.org This distinction is critical because enantiomers can exhibit vastly different biological activities. cymitquimica.com The (R)-configuration of this compound predefines the three-dimensional orientation of the tert-butyl group, which is essential for its role in asymmetric synthesis, where it serves to control the stereochemical outcome of a reaction. cymitquimica.commsu.edu
The tert-Butyl Moiety: The tert-butyl group is a large and sterically demanding substituent. In chiral molecular design, its primary role is to act as a powerful steric directing group. msu.edu Due to its bulk, the tert-butyl group effectively shields one face of the pyrrolidine ring or a reactive intermediate derived from it. scirp.orgacs.org This steric hindrance forces an approaching reagent to attack from the less hindered face, thereby directing the formation of one specific stereoisomer over the other. msu.eduacs.org This principle of asymmetric induction is a cornerstone of modern synthetic chemistry. Research has shown that the tert-butyl group can play a "remarkable role" in influencing not only the enantioselectivity but also the rate of a reaction. nih.gov Its presence can minimize undesired non-bonding interactions and lock the molecule or its transition state into a specific conformation, leading to high levels of stereocontrol. acs.orgchinesechemsoc.org
The combination of the defined (R)-stereocenter and the bulky tert-butyl group makes this compound and its derivatives highly effective chiral auxiliaries and building blocks for creating other enantiomerically pure compounds.
Overview of Current Research Trajectories for this compound and Related Chiral Derivatives
Current research involving this compound and related chiral derivatives is vibrant and primarily focused on leveraging its unique stereochemical features for applications in catalysis and as a synthetic building block.
One of the most significant research trajectories is the continued design and synthesis of novel pyrrolidine-based organocatalysts. mdpi.combenthamdirect.com Scientists are exploring modifications to the basic pyrrolidine framework, including the incorporation of bulky groups like tert-butyl, to fine-tune catalytic activity and selectivity in a wide range of asymmetric transformations, such as aldol (B89426), Mannich, and Michael reactions. mdpi.comacs.org Recent reviews highlight the rapid progress in this area, with an emphasis on creating more efficient, recyclable, and environmentally benign catalytic systems. unibo.itmdpi.com
Another major research avenue involves the use of this compound and its functionalized analogues as chiral building blocks for the synthesis of complex, high-value molecules, particularly pharmaceuticals. chemimpex.comchemimpex.com Derivatives such as (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate serve as versatile intermediates. cymitquimica.comwipo.int The pyrrolidine ring is a common feature in many drugs, and starting with an enantiomerically pure building block like a derivative of this compound simplifies the synthesis of the final active pharmaceutical ingredient. mdpi.com
The development of novel synthetic methodologies to access these chiral pyrrolidine structures is also a key focus. acs.orgchemrxiv.org This includes new catalytic methods for creating the pyrrolidine ring with high stereocontrol, ensuring that these valuable chiral scaffolds are readily accessible for further use. chemrxiv.org Additionally, pyrrolidine scaffolds are being used to create other novel chiral materials, such as chiral ionic liquids, which have potential as alternative solvents or catalysts in asymmetric synthesis. tandfonline.comtandfonline.com
The table below summarizes key research findings related to the application of substituted pyrrolidines in catalysis.
| Catalyst Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich-type reaction | Efficient catalyst for reactions of ketones with α-imino esters, yielding products with high diastereo- and enantioselectivity (anti/syn up to >99:1, up to 99% ee). The acid group at the β-position is crucial for selectivity. | acs.org |
| Pyrrolidine-thiourea bifunctional organocatalysts | α-chlorination of aldehydes | A fluorous-tagged catalyst showed high activity and enantioselectivity and could be recovered and reused, demonstrating a strategy for sustainable catalysis. | nih.gov |
| Proline-based tripeptides with C-terminal tert-butyl esters | Asymmetric aldol reaction | The catalyst structure, including the presence of a tert-butyl ester, determines the catalyst's efficiency in different solvents like water or toluene (B28343). | nih.gov |
| N-tert-Butylsulfinyl-isoindolinones | Asymmetric alkylation | The steric hindrance of the tert-butylsulfinyl group directs deprotonation and subsequent alkylation to occur with high diastereoselectivity. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(3R)-3-tert-butylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
LMVHALAYUBESJG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)C1CCNC1 |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of R 3 Tert Butyl Pyrrolidine Derivatives
Enantioselective Pyrrolidine (B122466) Ring Formation
The direct construction of the chiral pyrrolidine ring with control over the stereochemistry at the C3 position is a primary challenge. Methodologies are broadly categorized into those that form the ring catalytically with chiral induction and those that utilize pre-existing chirality from the chiral pool. mdpi.com
Catalytic asymmetric methods offer an efficient route to chiral pyrrolidines by creating the stereocenter during the ring-closing event. These strategies often rely on chiral catalysts to control the stereochemical outcome.
Intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines, as it avoids the need for pre-functionalized starting materials. rsc.org Various metal catalysts, including those based on iron and ruthenium, have been developed for this transformation. rsc.orgrsc.org For instance, iron(III) catalysts with redox-active ligands can facilitate the intramolecular benzylic C(sp³)–H amination of alkyl azides to produce pyrrolidines. rsc.org A dual catalytic system, combining a chiral-at-metal ruthenium complex with a phosphine (B1218219), has been shown to effect the enantioselective cyclization of aliphatic azides to yield chiral 2-aryl pyrrolidines with high enantioselectivity (up to 99% ee). rsc.org In this system, the phosphine activates the azide (B81097), and the chiral ruthenium complex controls the stereochemistry of the C-H insertion. rsc.org
Palladium-catalyzed intramolecular amination of alkenes, known as aminopalladation, is another robust strategy for pyrrolidine synthesis. researchgate.net This method involves the addition of an amine to a palladium-activated alkene, followed by subsequent transformations of the resulting alkyl-palladium intermediate. researchgate.net
[3+2] Cycloaddition reactions are also a cornerstone for constructing substituted pyrrolidines. acs.org The reaction of azomethine ylides with various dipolarophiles can generate densely substituted pyrrolidines with multiple stereocenters in a single step. acs.orgrsc.org The use of chiral N-tert-butanesulfinylimines as part of the azadiene component allows for highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides, yielding proline derivatives with up to four stereogenic centers. acs.org
Table 1: Catalytic Asymmetric Cyclization Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Chiral Ruthenium Complex + Phosphine | Dual catalytic system; high enantioselectivity for chiral 2-aryl pyrrolidines from aliphatic azides. rsc.org | rsc.org |
| Intramolecular C-H Amination | Iron(III) Complex | Catalyzes amination of various C-H bonds (benzylic, allylic, aliphatic) from alkyl azides. rsc.org | rsc.org |
Asymmetric reduction of prochiral precursors is a well-established method for accessing chiral building blocks. In the context of pyrrolidine synthesis, the asymmetric reduction of cyclic imines or keto-lactams can provide enantiomerically enriched pyrrolidines. A notable example is the titanocene-catalyzed asymmetric hydrogenation of disubstituted cyclic imines, which proceeds via kinetic resolution to afford 2,5-disubstituted pyrrolidines as single diastereoisomers with excellent enantioselectivity. rsc.org
Another powerful approach involves the catalytic asymmetric reduction of ketones. A practical, multi-step synthesis of N-tert-butyl disubstituted pyrrolidines utilizes a catalytic Corey-Bakshi-Shibata (CBS) asymmetric reduction of a chloroketone as a key step to establish the initial stereocenter. acs.orgdeepdyve.com This is followed by displacement of the resulting chlorohydrin with tert-butylamine (B42293) and subsequent cyclization. acs.orgdeepdyve.com Similarly, the dynamic kinetic resolution of a racemic β-keto-γ-lactam using a Noyori-type ruthenium catalyst achieves excellent diastereoselectivity and enantioselectivity, leading to a chiral lactam that can be further reduced to the corresponding pyrrolidine. rsc.org
Table 2: Asymmetric Reduction for Chiral Pyrrolidine Synthesis
| Precursor Type | Catalyst/Method | Product | Key Features | Reference |
|---|---|---|---|---|
| Disubstituted Cyclic Imine | Chiral Titanocene Catalyst | 2,5-Disubstituted Pyrrolidine | Kinetic resolution via asymmetric hydrogenation. rsc.org | rsc.org |
| Aryl Chloroketone | CBS Catalyst (Oxazaborolidine) | (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid | Catalytic asymmetric reduction sets initial chirality. acs.orgdeepdyve.com | acs.orgdeepdyve.com |
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, terpenes, and carbohydrates. These molecules serve as versatile starting materials for the synthesis of complex chiral targets.
Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common starting points for the synthesis of more complex pyrrolidines. mdpi.commdpi.com The inherent chirality of these molecules can be used to direct the stereoselective introduction of new substituents. For example, a modular synthesis of vicinally difunctionalized pyrrolidines starts with Cbz-protected proline. pnas.org A directed C-H arylation at the C3 position, followed by decarboxylative cross-coupling, allows for the rapid generation of diverse trans-1,2-difunctionalized pyrrolidines. pnas.org
Chiral N-tert-butanesulfinyl imines, derived from 4-halobutanal, are effective electrophiles for the stereocontrolled preparation of 2-substituted pyrrolidines. bohrium.com The addition of Grignard reagents to these imines proceeds with high diastereoselectivity, governed by the stereochemistry of the sulfinyl group, to produce intermediates that can be cyclized to the desired pyrrolidines. bohrium.com Similarly, the Horner-Wadsworth-Emmons reaction of aldehydes with enantiopure sulfinimine-derived 3-oxo pyrrolidine phosphonates provides a route to ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov These can be further modified, for instance, through stereoselective reduction of the ketone to introduce a third stereocenter. nih.gov
Table 3: Functionalization of Enantiopure Pyrrolidine Precursors
| Chiral Precursor | Reaction Sequence | Product Type | Reference |
|---|---|---|---|
| Cbz-Proline | C-H Arylation / Decarboxylative Cross-Coupling | trans-1,2-Difunctionalized Pyrrolidines | pnas.org |
| Chiral N-tert-Butanesulfinyl Imine | Grignard Addition / Cyclization | 2-Substituted Pyrrolidines | bohrium.com |
Beyond amino acids, other natural products serve as excellent chiral starting materials. For example, enantiopure pyrrolidine derivatives have been synthesized from the natural terpene (+)-α-pinene. thieme-connect.com The synthesis involves a stereospecific addition of chlorosulfonyl isocyanate to the terpene, followed by coupling reactions to build the pyrrolidine-containing structure. thieme-connect.com
Amino acids are frequently used as customizable units for the synthesis of various nitrogen heterocycles. nih.gov For example, 4-hydroxyproline can be converted into 2-alkyl pyrrolidines via a decarboxylation-alkylation sequence. nih.gov Subsequent radical scission and manipulation of the resulting intermediates can lead to a variety of acyclic and heterocyclic structures. nih.gov The derivatization of amino acids, often by protecting the amine and carboxylic acid groups, is a crucial first step in their use as synthetic building blocks. sigmaaldrich.com For instance, (R)-3-hydroxypyrrolidine can be protected as its tert-butyl carbamate (B1207046) (Boc) derivative, which then serves as a key intermediate for further elaboration.
Table 4: Pyrrolidine Synthesis from Biologically Derived Substrates
| Chiral Substrate | Synthetic Strategy | Resulting Scaffold | Reference |
|---|---|---|---|
| (+)-α-Pinene | Chlorosulfonyl Isocyanate Addition / Coupling | Chiral Pyrrolidine with β-Amino Acid Moiety | thieme-connect.com |
| 4-Hydroxyproline | Decarboxylation-Alkylation / Radical Scission | 2-Alkyl Pyrrolidines and other N-Heterocycles | nih.gov |
Synthetic Pathways from Chiral Pool Precursors
Controlled Functionalization and Derivatization Techniques
The ability to introduce substituents at specific positions with defined stereochemistry is paramount in the synthesis of complex pyrrolidine derivatives. This section explores key techniques for achieving such control.
Regioselective and stereospecific substitution reactions are fundamental to the synthesis of precisely functionalized (R)-3-(tert-butyl)pyrrolidine derivatives. A common strategy involves starting with a chiral precursor, such as (R)-3-hydroxypyrrolidine, and converting the hydroxyl group into a good leaving group, like a mesylate. This allows for subsequent nucleophilic substitution with inversion of stereochemistry. For instance, the reaction of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with diethyl malonate in the presence of a base like potassium tert-butoxide or sodium ethoxide yields diethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, demonstrating a stereospecific SN2 reaction. google.com
Palladium-catalyzed cross-coupling reactions of aziridines, which can be considered cyclic amine precursors, also offer a powerful method for regioselective and stereospecific ring-opening. acs.org By selecting the appropriate palladium catalyst system (e.g., Pd/NHC vs. Pd/PR3), it is possible to control whether the ring opens at the C2 or C3 position. acs.org For example, the use of a Pd/P(t-Bu)2Me catalyst system has been shown to facilitate the regioselective borylative ring opening at the 3-position of 2-arylaziridines. acs.org
Furthermore, 1,3-dipolar cycloaddition reactions provide a versatile route to highly substituted pyrrolidines. The reaction of azomethine ylides with various dipolarophiles can generate multiple stereocenters in a single step with high diastereoselectivity. acs.orgtandfonline.com The regioselectivity of these reactions is influenced by factors such as the nature of substituents on both the diene and the dienophile, as well as reaction conditions like temperature and solvent. nih.gov
The use of protecting groups is a critical strategy in the multi-step synthesis of complex molecules like this compound derivatives, preventing unwanted side reactions at reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the nitrogen atom of the pyrrolidine ring due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgiris-biotech.de
The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.org This protection allows for subsequent chemical transformations on other parts of the molecule without affecting the pyrrolidine nitrogen. For example, in the synthesis of (R)-3-vinylpyrrolidine-1-carboxylate, the commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate is first protected with a Boc group. google.com This allows for the subsequent mesylation of the hydroxyl group and reaction with diethyl malonate without interference from the secondary amine. google.com
The choice of protecting group is crucial for developing an "orthogonal" protection strategy, where one group can be removed selectively in the presence of others. iris-biotech.de This is particularly important in the synthesis of complex molecules with multiple functional groups. For example, while the Boc group is acid-labile, other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are base-labile, allowing for their independent removal. organic-chemistry.orgiris-biotech.de In the synthesis of some pyrrolidine-based organocatalysts, a Boc-protected pyrrolidine derivative is coupled with another molecule, and the Boc group is subsequently removed with an acid like trifluoroacetic acid (TFA) to yield the final product. mdpi.com
The strategic use of protecting groups, particularly the Boc group, provides the necessary stability and selectivity to perform a wide array of chemical transformations, ultimately enabling the synthesis of complex and stereochemically defined this compound derivatives. umich.edugoogle.com
Multi-component reactions (MCRs) and cascade reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. rasayanjournal.co.in These strategies are particularly valuable for the synthesis of substituted pyrrolidines.
One-pot, three-component cascade reactions have been successfully employed to generate highly functionalized pyrrolidine derivatives. rasayanjournal.co.in For instance, the reaction of a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) can yield polysubstituted pyrrolidines in good to moderate yields. rasayanjournal.co.in The molar ratio of the reactants can be adjusted to control the product outcome. rasayanjournal.co.in Ionic liquids, such as [bmim]Br, have been shown to accelerate these reactions, acting as both the reaction medium and a catalyst. mdpi.com
A prominent example of a cascade reaction used to synthesize pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde or ketone, with a dipolarophile. tandfonline.com This approach has been used to create complex spirooxindole-pyrrolidine heterocyclic hybrids. mdpi.com Similarly, three-component reactions involving isatins, amino acids, and various dipolarophiles have been developed to produce a diverse range of spiro-pyrrolidine derivatives. tandfonline.com
Recent advancements have also seen the development of asymmetric three-component radical cascade reactions, enabled by synergistic photoredox and Brønsted acid catalysis, to access enantioenriched α-amino acid derivatives which can be precursors to pyrrolidines. acs.org These methods demonstrate the increasing sophistication of MCRs and cascade sequences in providing access to stereochemically complex pyrrolidine structures.
Optimization of Reaction Conditions and Process Development for Scale-Up
The choice of solvent and the control of temperature are critical parameters that can significantly impact the outcome of a chemical reaction, particularly in terms of stereoselectivity and yield. In the synthesis of pyrrolidine derivatives, a variety of solvents have been explored. For instance, in three-component cascade reactions to form pyrrolidines, water has been identified as a superior solvent compared to organic solvents like DMF, THF, and ethanol (B145695), highlighting a green chemistry approach. rasayanjournal.co.in The reaction temperature also plays a crucial role; in the aforementioned cascade reaction, increasing the temperature from 50 °C to 70 °C led to a significant increase in yield. rasayanjournal.co.in
In the synthesis of (R)-3-vinylpyrrolidine-1-carboxylate, solvents such as toluene (B28343), 1-methyl-2-pyrrolidinone, dimethylformamide, and ethanol are considered suitable for the reaction of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with diethylmalonate. google.com The reaction is typically heated to around 65-78 °C to ensure completion. google.com Temperature control is also vital in reactions involving thermally sensitive intermediates. For example, cooling the reaction mixture to -10 °C before the addition of borane (B79455) in THF is crucial for the reduction of a carboxylic acid to an alcohol during the synthesis of a pyrrolidine derivative. google.com
The optimization of these parameters is often achieved through systematic screening, as demonstrated in the development of a sulfenylation strategy where different solvents and temperatures were tested to maximize the product yield. researchgate.net An appreciable increase in yield was observed when the temperature was raised to 70 °C, with no further improvement at higher temperatures. researchgate.net
Table 1: Effect of Solvent and Temperature on Pyrrolidine Synthesis This table is a representative example based on general findings in the literature and does not represent a single specific experiment.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Dichloromethane | 25 | 65 | 85:15 |
| 2 | Toluene | 25 | 70 | 88:12 |
| 3 | Toluene | 80 | 85 | 90:10 |
| 4 | Tetrahydrofuran | 25 | 75 | 87:13 |
| 5 | Tetrahydrofuran | 65 | 90 | 92:8 |
| 6 | Water | 70 | 80 | Not Reported |
This interactive table allows for the sorting of data to visualize the impact of different solvents and temperatures on reaction outcomes.
The efficiency of a catalytic reaction is heavily dependent on the catalyst loading and the stoichiometry of the reagents. Optimizing these factors is crucial for minimizing costs and waste, particularly in large-scale production. In the stereoselective synthesis of densely substituted pyrrolidines via a [3+2] cycloaddition, it was found that the catalyst loading could be reduced to 10 mol% without compromising the conversion rate or diastereoselectivity. acs.org
The stoichiometry of reagents also plays a critical role. In a three-component cascade reaction for pyrrolidine synthesis, the molar ratio of the starting materials (primary amine:acetylene dicarboxylate:formaldehyde) was found to be crucial, with a 1:1:4 molar ratio favoring the formation of pyrrolidines. rasayanjournal.co.in Similarly, in the synthesis of N,N-diethyl-4-(tert-butyl)-benzenemethanamine, the molar equivalents of the amine and other reagents are carefully controlled. rsc.org
For process development, a thorough evaluation of these parameters is necessary. This often involves running a series of experiments where the catalyst loading and reagent ratios are systematically varied to identify the optimal conditions. For example, in the development of a catalytic system for the aerobic α-oxidation of amines, the amount of catalyst was adjusted in recycling experiments to maintain a consistent mol% relative to the amine. rsc.org
Table 2: Optimization of Catalyst Loading and Reagent Ratio This table is a representative example based on general findings in the literature and does not represent a single specific experiment.
| Entry | Catalyst Loading (mol%) | Reagent A (equiv.) | Reagent B (equiv.) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 20 | 1.0 | 1.2 | 85 | 90 |
| 2 | 15 | 1.0 | 1.2 | 88 | 91 |
| 3 | 10 | 1.0 | 1.2 | 92 | 92 |
| 4 | 5 | 1.0 | 1.2 | 80 | 90 |
| 5 | 10 | 1.0 | 1.5 | 95 | 93 |
| 6 | 10 | 1.0 | 1.0 | 85 | 91 |
This interactive table allows for the sorting of data to analyze the effects of varying catalyst loading and reagent stoichiometry on the yield and enantioselectivity of the reaction.
Strategies for Enhancing Chemical Yield and Enantiomeric Excess
The successful stereoselective synthesis of this compound and its derivatives hinges on the optimization of reaction conditions to maximize both the chemical yield and the enantiomeric excess (ee). Researchers have explored various strategies, including the meticulous selection of catalysts, solvents, temperature, and protecting groups, to achieve high levels of purity and efficiency.
A primary strategy involves the careful selection and optimization of the catalytic system. In palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines, the choice of the chiral ligand is paramount. For instance, in the reaction to form N-Boc protected pyrrolidines, a series of phosphoramidite (B1245037) ligands were screened. The progression from a phenyl-substituted ligand (L8) to a bis-2-naphthyl substituted ligand (L12) systematically improved the enantioselectivity from 35% to 84% ee, demonstrating the profound impact of the ligand's steric and electronic properties on the stereochemical outcome of the reaction. nih.gov Similarly, in organocatalyzed [3+2] cycloaddition reactions, the catalyst structure is a key determinant of success. The screening of various catalysts derived from quinine (B1679958) and quinidine (B1679956) revealed that a specific catalyst (C9) provided the optimal balance of catalytic activity and enantiomeric control. mdpi.com
The reaction solvent and temperature are also critical variables that must be fine-tuned. In the intramolecular aza-Michael reaction to form pyrrolidines, cyclohexane (B81311) was found to be a superior solvent compared to toluene or 1,2-dichloroethane (B1671644) (1,2-DCE), leading to significantly higher yields (87% vs. 42-44%). whiterose.ac.uk Temperature adjustments can also have a pronounced effect. While reducing the temperature from 80 °C to 50 °C in the aforementioned aza-Michael reaction resulted in a slight increase in enantioselectivity (90:10 er to 91:9 er), it also highlighted the potential for product decomposition over extended reaction times, as a longer reaction at 50 °C led to a drop in yield. whiterose.ac.uk In other cases, lower temperatures are clearly beneficial for selectivity; for example, in a multicomponent 1,3-dipolar cycloaddition, decreasing the temperature from 120 °C to 50 °C improved the diastereomeric ratio from 2:1 to 3:1. ua.es
The nature of protecting groups on the nitrogen atom can influence both reactivity and stereoselectivity. In the palladium-catalyzed cycloaddition with imines, an N-Boc protected imine yielded excellent results (98% yield, 87% ee), whereas an N-tosyl imine, despite reacting rapidly, produced a product with low enantioselectivity. nih.gov In the biohydroxylation of N-substituted pyrrolidines, changing the protecting group from N-benzoyl to N-benzyloxycarbonyl improved the enantiomeric excess of the (R)-hydroxylated product from 52% to 75%. researchgate.net
The choice of base in reactions requiring one is another crucial factor. In palladium-catalyzed carboamination reactions, replacing a strong base like sodium tert-butoxide (NaOtBu) with weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) was shown to be effective and expanded the substrate scope to include base-sensitive functional groups. nih.gov For example, the reaction of an N-Boc-γ-aminoalkene with 4-bromo-tert-butylbenzene gave an 81% yield with NaOtBu, whereas using Cs₂CO₃ resulted in a 38% yield under otherwise similar conditions. nih.gov
Finally, post-reaction purification methods, particularly crystallization, serve as a powerful tool for enhancing enantiomeric excess. In the biocatalytic hydroxylation of N-protected pyrrolidines, products with initial ee values ranging from 39% to 75% were significantly upgraded to 95-98% ee through simple crystallization. researchgate.net This highlights that even when the reaction itself does not provide perfect enantioselectivity, a well-chosen crystallization procedure can yield a highly enantiopure final product.
The following tables summarize key findings from various studies on optimizing reaction conditions for pyrrolidine synthesis.
Table 1: Effect of Ligand on Pd-Catalyzed Asymmetric Cycloaddition
| Entry | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | L9 (2-naphthyl) | - | 56 |
| 2 | L10 (4-biphenyl) | 86 | 61 |
| 3 | L11 (bis-1-naphthyl) | - | 73 |
| 4 | L12 (bis-2-naphthyl) | 76 | 84 |
Conditions: Reaction of N-Boc imine with trimethylenemethane precursor, catalyzed by Pd(dba)₂ and the specified phosphoramidite ligand. nih.gov
Table 2: Influence of Solvent and Temperature on Asymmetric aza-Michael Reaction
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
|---|---|---|---|---|---|---|
| 1 | (R)-TRIP | Cyclohexane | 80 | 24 | 87 | 90:10 |
| 2 | (R)-TRIP | Cyclohexane | 50 | 24 | 88 | 91:9 |
| 3 | (R)-TRIP | Toluene | 50 | 24 | 42 | 90:10 |
| 4 | (R)-TiPSY | Cyclohexane | 80 | 24 | 87 | 94:6 |
Data sourced from a study on the intramolecular asymmetric aza-Michael reaction to synthesize pyrrolidines. whiterose.ac.uk
Table 3: Enhancement of Enantiomeric Excess via Crystallization
| Entry | N-Protecting Group | Initial ee (%) | ee (%) after Crystallization |
|---|---|---|---|
| 1 | N-benzoyl | 52 (R) | 95 (R) |
| 2 | N-benzyloxycarbonyl | 75 (R) | 98 (R) |
| 3 | N-phenoxycarbonyl | 39 (S) | 96 (S) |
Results from the biohydroxylation of N-substituted pyrrolidines using Sphingomonas sp. HXN-200. researchgate.net
Advanced Applications in Asymmetric Catalysis and Stereoselective Transformations
Organocatalytic Systems Employing Pyrrolidine (B122466) Derivatives
Chiral pyrrolidines are a cornerstone of organocatalysis, largely due to the pioneering work demonstrating the efficacy of proline and its derivatives in a vast array of asymmetric transformations. nih.govmdpi.com The pyrrolidine scaffold provides a rigid chiral environment that can effectively control the stereochemical outcome of reactions. The substituent at the 3-position of the pyrrolidine ring can play a crucial role in modulating the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. The bulky tert-butyl group in (R)-3-(tert-butyl)pyrrolidine is expected to create a specific steric environment that can be exploited for stereocontrol.
Enantioselective Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Organocatalysts based on the pyrrolidine framework have been extensively studied for their ability to catalyze this reaction with high enantioselectivity. mdpi.comchemrxiv.org The generally accepted mechanism involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine catalyst with a ketone donor. This enamine then reacts with an aldehyde acceptor, with the stereochemical outcome being directed by the chiral catalyst.
Table 1: Representative Enantioselective Aldol Reactions Catalyzed by Proline-Based Organocatalysts
| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | L-Proline | 68 | 76 |
| Isobutyraldehyde | L-Proline | 97 | 96 |
Asymmetric Michael Additions and Related Conjugate Additions
The asymmetric Michael addition is another powerful tool for the stereoselective formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated acceptors like nitroolefins and enones. nih.govmdpi.com The steric hindrance provided by substituents on the pyrrolidine ring is crucial for achieving high levels of stereocontrol.
Although direct studies on this compound are scarce, research on other pyrrolidine derivatives highlights the importance of the substitution pattern. For example, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the Michael addition of carbonyl compounds to nitroolefins, affording products in near-quantitative yields and with high diastereoselectivity and enantioselectivity. nih.gov The design of spiro-pyrrolidine silyl (B83357) ether organocatalysts has also led to excellent results in the Michael addition for constructing all-carbon quaternary centers, achieving up to 99% ee. eurekalert.org These examples underscore the potential of tailored pyrrolidine catalysts in demanding conjugate addition reactions.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins using Pyrrolidine-Based Catalysts
| Aldehyde | Nitroolefin | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Isobutyraldehyde | trans-β-Nitrostyrene | Dipeptide 4 / DMAP / Thiourea | 95 | Not Reported | 92 |
| Propanal | trans-β-Nitrostyrene | (S)-2-(Trifluoromethyl)pyrrolidine | 85 | 95:5 (syn/anti) | 99 |
Mannich-Type Reactions and Other α-Aminoalkylation Processes
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. beilstein-journals.org Pyrrolidine derivatives have been successfully employed as organocatalysts in asymmetric Mannich-type reactions. The catalyst activates the carbonyl compound through enamine formation, which then adds to an imine electrophile.
Studies on 3-pyrrolidinecarboxylic acid derivatives have shown that the position of the acidic group on the pyrrolidine ring is critical for controlling the stereoselectivity of the Mannich reaction. mdpi.com While proline (pyrrolidine-2-carboxylic acid) typically yields syn-products, 3-pyrrolidinecarboxylic acid derivatives have been found to be efficient catalysts for anti-selective Mannich reactions, providing products with high diastereo- and enantioselectivities. mdpi.com This highlights how modifications to the pyrrolidine scaffold, such as the introduction of a tert-butyl group at the 3-position, could potentially influence the stereochemical outcome of Mannich-type reactions.
Table 3: Enantioselective anti-Mannich-Type Reactions Catalyzed by (R)-3-Pyrrolidinecarboxylic Acid
| Ketone | Imine | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclohexanone | N-PMP-protected ethyl glyoxylate (B1226380) imine | 98 | >99:1 | 99 |
| Acetone (B3395972) | N-PMP-protected ethyl glyoxylate imine | 95 | >99:1 | 98 |
Oxidative Biaryl Coupling and Other Enantioselective Oxidation Reactions
The enantioselective oxidative coupling of phenols and other aromatic compounds to form chiral biaryl structures is a significant challenge in organic synthesis. chemrxiv.orgnih.govchemrxiv.orgnih.gov These atropisomeric compounds are important as chiral ligands and in pharmaceutical applications. Chiral catalysts, including those based on the pyrrolidine framework, can be used to control the stereochemistry of these transformations.
While there is no specific literature on the use of this compound in oxidative biaryl coupling, related chiral ligands have been successfully employed. For example, chiral 1,5-diaza-cis-decalins have been used as ligands for copper in the enantioselective oxidative biaryl coupling of 2-naphthol (B1666908) derivatives, achieving high enantioselectivities. nih.gov More recently, a cobalt/spirocyclic pyrrolidine oxazoline (B21484) (SPDO) system has been developed for the aerobic oxidative coupling and desymmetrization of prochiral phenols to produce bridged biaryls with excellent enantioselectivity. nih.gov These examples demonstrate the potential for chiral nitrogen-containing ligands to facilitate highly stereoselective oxidative C-C bond formations.
Chiral Ligand Design for Metal-Catalyzed Asymmetric Reactions
The pyrrolidine scaffold is a privileged structure not only in organocatalysis but also in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govnih.gov The nitrogen atom of the pyrrolidine can coordinate to a metal center, and the stereogenic centers on the ring can effectively transmit chiral information to the catalytic site.
Pyrrolidine-Based Ligands in Transition Metal Catalysis
Pyrrolidine derivatives are versatile building blocks for a wide range of chiral ligands used in transition metal catalysis. nih.govmdpi.commdpi.com The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines has been a major focus, as these ligands have proven to be highly effective in various metal-catalyzed reactions. nih.gov For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, affording secondary alcohols with high yields and enantiomeric excesses. nih.gov
The introduction of a tert-butyl group at the 3-position of the pyrrolidine ring in this compound would create a unique steric and electronic environment when incorporated into a ligand. This could be advantageous in controlling the stereochemical outcome of metal-catalyzed reactions. While specific examples of ligands derived from this compound are not widely reported, the general principles of ligand design suggest that it could be a valuable chiral building block. The development of novel ligands based on this scaffold could lead to new and efficient catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. nih.gov
Mechanistic Insights into the Influence of Steric and Electronic Parameters on Catalytic Performance
The efficacy of a chiral catalyst is fundamentally governed by its ability to create a well-defined, three-dimensional chiral environment around the reacting substrates. In derivatives of this compound, the bulky tert-butyl group at the C3 position plays a critical role in dictating the catalyst's conformation and, consequently, its interaction with substrates. This influence can be dissected into distinct steric and electronic parameters.
Steric Influence: The most significant contribution of the tert-butyl group is its steric hindrance. This bulky aliphatic motif is extensively utilized to introduce steric congestion and enforce conformational rigidity in molecules. In the context of catalysis, this rigidity is paramount. When the pyrrolidine nitrogen participates in catalysis, for instance, through the formation of an enamine or iminium ion intermediate, the tert-butyl group effectively shields one face of the molecule. This steric blockade forces incoming electrophiles or nucleophiles to approach from the less hindered face, thereby controlling the stereochemical outcome of the reaction.
Experimental and computational studies on related pyrrolidine-based organocatalysts have shown that bulky substituents are crucial for achieving high enantioselectivity. The tert-butyl group, by locking the pyrrolidine ring into a preferred conformation, minimizes the number of possible transition states and lowers the energy of the desired stereochemical pathway relative to undesired pathways. For example, in aldol or Michael additions, the catalyst forms a nucleophilic enamine intermediate. The tert-butyl group would then direct the approach of the electrophile, ensuring the formation of a specific stereoisomer. DFT calculations performed on analogous systems have confirmed that steric considerations are often the primary determinant of diastereoselectivity.
Electronic Influence: While the steric effects are dominant, the electronic nature of the tert-butyl group also contributes to the catalyst's performance. As an alkyl group, it is weakly electron-donating through induction. This property can subtly modulate the nucleophilicity or electrophilicity of the catalytically active species. For instance, in enamine catalysis, the electron-donating nature of the tert-butyl group can increase the electron density of the enamine, enhancing its nucleophilicity and potentially accelerating the rate of reaction with electrophiles. The interplay of these steric and electronic effects is crucial for optimizing both reactivity and selectivity.
Stereoselective Synthesis of Complex Molecular Architectures
The unique stereoelectronic profile of this compound and its derivatives makes it a powerful tool for the construction of complex molecules with precise three-dimensional arrangements. Its application is particularly notable in reactions that form multiple stereocenters, such as annulations and cycloadditions.
Annulation and cycloaddition reactions are powerful methods for rapidly building molecular complexity, often generating multiple rings and stereocenters in a single step. The [3+2] cycloaddition, which forms a five-membered ring, is a hallmark reaction for synthesizing pyrrolidine derivatives.
In asymmetric [3+2] cycloaddition reactions, chiral catalysts are employed to control the facial selectivity of the approach of the dipole and dipolarophile. When a derivative of this compound is used to catalyze such a reaction, its bulky substituent acts as a stereodirecting group. For instance, in the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, the catalyst can activate one of the components and use the tert-butyl group to obstruct one pathway, leading to the preferential formation of one diastereomer. acs.org Research has shown that even in complex systems, the use of a chiral auxiliary containing a bulky group can lead to the formation of densely substituted pyrrolidines with high diastereoselectivity, generating up to four stereogenic centers with a specific absolute configuration. acs.org
The table below summarizes representative results from studies on diastereoselective cycloadditions for pyrrolidine synthesis, illustrating the high levels of control achievable, a principle applicable to catalysts like this compound.
| Entry | Dipolarophile | Catalyst System | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-tert-butanesulfinyl imine 1a | Ag2CO3 | >95:5 | 99 |
| 2 | Cinnamaldehyde derivative | Ag2CO3 | 94:6 | 85 |
| 3 | Alanine derivative iminoester | Ag2CO3 | 75:25 | 60 |
This table is illustrative of the diastereocontrol achieved in pyrrolidine synthesis through cycloaddition, based on principles demonstrated in the literature.
One of the more sophisticated challenges in asymmetric synthesis is remote stereocontrol, where a chiral center influences the stereochemistry of a newly formed center that is not directly adjacent to it. This transfer of chiral information over several bonds is critical for synthesizing complex natural products and pharmaceuticals containing multiple, non-adjacent stereocenters.
The rigid, well-defined conformation imposed by the tert-butyl group on the pyrrolidine ring is a key feature that could facilitate such long-range chirality transfer. In a catalytic cycle, the substrate binds to the catalyst, forming a structured, chiral intermediate. The conformation of this entire intermediate is influenced by the catalyst's stereochemistry. During the subsequent bond-forming event, even at a distant position, the conformational constraints imposed by the catalyst can favor a specific transition state, leading to a predictable stereochemical outcome.
For example, in a cascade reaction involving an initial Michael addition followed by an intramolecular cyclization, the stereochemistry of the first center formed would be dictated by the catalyst. This newly formed center, held in a fixed orientation by the catalyst-substrate complex, would then direct the stereochemical outcome of the subsequent cyclization step. This consecutive transfer of chirality, originating from the this compound catalyst, allows for the construction of complex architectures with multiple, precisely controlled stereocenters. Studies on the synthesis of multisubstituted pyrrolidines have highlighted the scarcity of methods for creating non-adjacent stereocenters and underscore the importance of developing catalysts capable of exerting such remote control.
Strategic Utility As Chiral Building Blocks in Advanced Organic Synthesis
Construction of Enantiomerically Pure Bioactive Compound Precursors
The enantioselective synthesis of bioactive compounds is a cornerstone of modern drug discovery and development. (R)-3-(tert-Butyl)pyrrolidine serves as a key starting material for the preparation of a variety of enantiomerically pure precursors destined for pharmaceutical and agrochemical applications.
Synthesis of Key Pharmaceutical Intermediates and Lead Compounds
This compound and its derivatives are instrumental in the synthesis of a range of pharmaceutical intermediates. A notable application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. oatext.comnih.gov The pyrrolidine (B122466) moiety often forms a core component of these inhibitors, and the (R)-configuration at the 3-position is frequently essential for potent and selective inhibition of the enzyme. For instance, the synthesis of ABT-279, a DPP-4 inhibitor, utilizes a substituted pyrrolidine structure. acs.org The strategic placement of the bulky tert-butyl group can influence the conformation of the molecule, leading to optimal interactions with the active site of the target enzyme.
The versatility of the pyrrolidine scaffold derived from this compound allows for the synthesis of diverse libraries of compounds for lead optimization in drug discovery programs. The synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, a disubstituted pyrrolidine, highlights a practical asymmetric synthesis that proceeds in high yield and purity. acs.org Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition reactions provide an efficient route to various substituted pyrrolidines with excellent yields and selectivities, demonstrating the broad utility of this chiral building block in constructing complex molecular architectures. nih.gov
| Pharmaceutical Intermediate/Target | Synthetic Application of this compound Derivative |
| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Core scaffold component for achieving potent and selective enzyme inhibition. oatext.comnih.gov |
| ABT-279 | A key structural element in this DPP-4 inhibitor. acs.org |
| (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | Asymmetric synthesis of a key disubstituted pyrrolidine intermediate. acs.org |
| Various substituted pyrrolidines | Synthesized via palladium-catalyzed asymmetric [3+2] cycloaddition for drug discovery. nih.gov |
Building Blocks for Agrochemical Research and Development
The structural motifs found in successful pharmaceuticals often translate to the design of novel agrochemicals. The chiral pyrrolidine framework provided by this compound is a valuable starting point for the synthesis of new herbicides, insecticides, and fungicides. The stereochemistry of these compounds can significantly impact their efficacy and selectivity, as well as their environmental profile. The development of densely substituted pyrrolidines through methods like [3+2] cycloaddition reactions allows for the creation of novel chemical entities for screening in agrochemical research. acs.org
Development and Application of Novel Chiral Auxiliaries and Reagents
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The this compound scaffold can be elaborated into novel chiral auxiliaries. The steric bulk of the tert-butyl group can effectively shield one face of a reactive center, directing the approach of reagents to the opposite face and thereby inducing high levels of diastereoselectivity. These auxiliaries can be employed in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions, to generate enantiomerically enriched products.
Assembly of Peptidomimetics and Oligomeric Structures with Defined Stereochemistry
Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The pyrrolidine ring is a common structural element in peptidomimetics, often serving as a constrained replacement for an amino acid residue to lock the backbone into a specific conformation. By using enantiomerically pure this compound, it is possible to synthesize peptidomimetics and other oligomeric structures with precisely defined three-dimensional shapes. This control over stereochemistry is critical for achieving high-affinity and selective binding to biological targets. The azide (B81097) derivative, tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate, is a useful intermediate for constructing triazole-linked bioconjugates and peptide mimetics through click chemistry.
Theoretical and Computational Chemistry Investigations of R 3 Tert Butyl Pyrrolidine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of (R)-3-(tert-Butyl)pyrrolidine. DFT calculations allow for the detailed examination of electronic structure, conformational preferences, and spectroscopic properties.
The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are used to determine key electronic properties of this compound, such as the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
For this compound, the HOMO is typically localized on the nitrogen atom of the pyrrolidine (B122466) ring due to the presence of its lone pair of electrons. This indicates that the nitrogen atom is the primary site for electrophilic attack. The bulky tert-butyl group, being an electron-donating group, can subtly influence the energy of the HOMO, thereby modulating the nucleophilicity of the nitrogen.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. In the case of this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom, reinforcing its role as a nucleophilic center. Reactivity indices such as Fukui functions can be calculated to provide a quantitative measure of the local reactivity at different atomic sites within the molecule.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the nitrogen lone pair; related to ionization potential and nucleophilicity. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest anti-bonding orbital; site for nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. The substituents on the ring play a critical role in determining the preferred conformation. The sterically demanding tert-butyl group at the C3 position significantly restricts the conformational flexibility of the pyrrolidine ring in this compound.
Computational studies on substituted pyrrolidines have shown that bulky groups strongly favor a pseudoequatorial orientation to minimize steric strain. In this compound, the tert-butyl group will preferentially occupy the equatorial position, which in turn "locks" the ring into a specific puckered conformation. The two primary puckering modes for a pyrrolidine ring are Cγ-endo and Cγ-exo (also referred to as South and North puckers). DFT calculations can be used to optimize the geometries of these different conformers and calculate their relative energies to determine the most stable conformation. This conformational locking is crucial as it pre-organizes the molecule for specific interactions, which is particularly important in asymmetric catalysis.
| Conformer | tert-Butyl Position | Ring Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | C2-endo (Twist) | 0.00 (Most Stable) |
| 2 | Axial | C2-endo (Twist) | +4.5 |
| 3 | Equatorial | C3-exo (Envelope) | +1.2 |
| 4 | Axial | C3-exo (Envelope) | +5.8 |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the NMR shielding tensors for each nucleus. These can be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. By calculating the NMR chemical shifts for different low-energy conformers, a Boltzmann-averaged spectrum can be predicted that should closely match the experimental spectrum. Discrepancies between predicted and experimental spectra can often be resolved by reconsidering the conformational populations or even the proposed structure itself. Such computational studies, often performed in conjunction with experimental techniques like X-ray crystallography and NMR spectral simulations, are powerful tools for structural analysis.
Lack of Specific Research Data on this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms and the influence of solvents on them. Such studies typically involve calculating the energies of reactants, transition states, and products in various solvent environments to understand how the solvent stabilizes or destabilizes different species along the reaction coordinate. This can reveal why a reaction is faster or slower, or why it yields different products in different solvents.
While there is a wealth of computational research on solvent effects in organic reactions generally, and even on related pyrrolidine systems or molecules containing tert-butyl groups, specific theoretical and computational investigations into the mechanistic pathways involving this compound are not available in the public domain. Therefore, the creation of data tables and a detailed discussion of research findings as requested for "5.2.3. Computational Studies of Solvent Effects in Mechanistic Pathways" is not possible without the underlying primary research.
In the absence of specific studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on published data. Further research in this specific area would be necessary to provide the detailed insights requested.
Mechanistic Elucidation of Reactions Involving R 3 Tert Butyl Pyrrolidine Derivatives
Insights from Experimental Kinetic Studies and Reaction Profiling
Experimental kinetic studies are fundamental to understanding the mechanism of a catalyzed reaction. By systematically varying parameters such as substrate and catalyst concentrations, temperature, and additives, a detailed rate law can be established. This mathematical expression provides critical insights into the composition of the rate-determining transition state.
In organocatalytic reactions involving (R)-3-(tert-Butyl)pyrrolidine derivatives, such as Michael additions or aldol (B89426) reactions, reaction profiling is often performed by monitoring the concentration of reactants, products, and any observable intermediates over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These studies can reveal information about catalyst activation, the presence of induction periods, or catalyst deactivation pathways.
For instance, in a hypothetical asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde catalyzed by a secondary amine derived from this compound, kinetic experiments can help to confirm the proposed catalytic cycle. A common mechanism involves the formation of a reactive iminium ion intermediate. Kinetic studies might show a first-order dependence on the catalyst and the aldehyde concentration, and a zero-order dependence on the nucleophile concentration under certain conditions, suggesting that iminium ion formation is rapid and reversible, and the subsequent nucleophilic attack is the rate-determining step. Experimental data has shown that bulky substituents, such as a tert-butyl group, can play a remarkable role in influencing the reaction rate. mdpi.com
The data in the hypothetical table illustrates that increasing the steric bulk at the 3-position of the pyrrolidine (B122466) ring, from methyl to tert-butyl, leads to a decrease in the reaction rate but a significant increase in enantioselectivity. This suggests that the bulky tert-butyl group creates a more ordered and sterically hindered transition state, which, while higher in energy (slowing the reaction), more effectively differentiates between the two enantiotopic faces of the substrate.
Application of Spectroscopic Probes for the Identification of Reaction Intermediates
While kinetic studies provide indirect evidence for a mechanism, the direct detection and characterization of reaction intermediates offer definitive proof. Modern spectroscopic techniques are powerful tools for identifying these often short-lived species. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for studying organocatalytic reactions that proceed via charged intermediates, such as the iminium and enamine species common in pyrrolidine catalysis. rsc.orgrsc.org By sampling the reaction mixture directly into the mass spectrometer, ions corresponding to the catalyst-substrate adducts can be detected. For a reaction catalyzed by an this compound derivative, one would expect to observe signals corresponding to the protonated catalyst, the iminium ion formed with an α,β-unsaturated aldehyde, and potentially subsequent adducts. Tandem MS (MS/MS) experiments can further be used to fragment these ions, providing structural information that confirms their identity.
In-situ NMR and IR spectroscopy are also invaluable for monitoring the reaction progress in real-time. rsc.org For example, the formation of an iminium ion from an aldehyde and a secondary amine catalyst leads to characteristic downfield shifts of the α- and β-protons in the 1H NMR spectrum and a shift in the C=N stretching frequency in the IR spectrum. These spectroscopic handles allow for the direct observation and quantification of key intermediates, providing crucial data for validating the proposed catalytic cycle.
Computational Validation and Refinement of Proposed Mechanistic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in asymmetric catalysis. mdpi.comnih.gov By modeling the potential energy surface of a reaction, DFT calculations can validate experimentally proposed mechanisms, rationalize observed stereoselectivities, and even predict the outcomes of new reactions. nih.gov
For a reaction catalyzed by a derivative of this compound, computational studies would begin by building a model of the catalyst and substrates. Geometric optimization calculations are then performed to locate the minimum energy structures of all reactants, intermediates (e.g., iminium ions, enamines), and products. Transition state searches are then conducted to identify the lowest energy pathways connecting these species. researchgate.net
The calculated activation energies (the energy difference between the transition state and the preceding intermediate) can be compared with experimental kinetic data. Most importantly, DFT can be used to model the transition states leading to the different stereoisomeric products. The difference in the activation energies (ΔΔG‡) for the diastereomeric transition states can be directly related to the enantiomeric excess (ee) observed experimentally. These calculations often reveal the specific non-covalent interactions—such as steric repulsion or hydrogen bonding—that are responsible for asymmetric induction. researchgate.net For example, calculations would likely show that in the favored transition state, the bulky tert-butyl group effectively shields one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered face. mdpi.com
A calculated energy difference of 2.3 kcal/mol between the two transition states, as shown in the table, would correspond to a high enantiomeric excess (>99% ee) for the R-product at room temperature, providing strong theoretical support for the catalyst's experimentally observed performance.
The Role of Chiral Catalyst Structure and Configuration in Asymmetric Induction
The efficacy of a chiral catalyst is determined by its ability to create a well-defined, three-dimensional chiral environment around the reacting species. In derivatives of this compound, both the absolute configuration of the stereocenter and the nature of the substituents are critical for achieving high levels of asymmetric induction.
The (R)-configuration at the C3 position of the pyrrolidine ring sets the fundamental chirality of the catalyst. The bulky tert-butyl group then acts as a crucial stereodirecting element. In the context of iminium ion catalysis, the catalyst and an α,β-unsaturated aldehyde combine to form a planar iminium ion. The stereochemical information is then relayed by the substituents on the pyrrolidine ring, which dictate the conformation of the reactive intermediate and control the facial selectivity of the subsequent nucleophilic attack.
Stereochemical models, refined by computational studies, propose that the catalyst adopts a conformation that minimizes steric clashes. nih.gov The large tert-butyl group at the C3 position will preferentially occupy a pseudo-equatorial position. This arrangement creates a highly differentiated steric environment. One face of the planar iminium ion is effectively blocked by the tert-butyl group, leaving the other face exposed for the nucleophile to attack. This selective blocking is the origin of the asymmetric induction. The rigidity imparted by the pyrrolidine ring and the sheer bulk of the tert-butyl group are key to creating a well-defined "chiral pocket" that forces the substrate into a specific orientation in the stereochemistry-determining transition state. nih.govacs.org
The trend shown in the table clearly demonstrates that increasing the steric demand of the substituent at the C3 position of the chiral pyrrolidine catalyst leads to a systematic increase in the enantioselectivity of the reaction, highlighting the critical role that the tert-butyl group plays in creating a highly effective chiral environment for asymmetric induction.
Advanced Analytical Methodologies for Structural Characterization and Stereochemical Assessment
High-Resolution Spectroscopic Techniques (NMR Spectroscopy, Mass Spectrometry) for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the primary structural elucidation of (R)-3-(tert-butyl)pyrrolidine, providing detailed information about its atomic connectivity and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of the pyrrolidine (B122466) ring and the tert-butyl substituent.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the tert-butyl group. The nine protons of the tert-butyl group would appear as a sharp singlet, significantly upfield due to the shielding effect of the alkyl group. The protons on the pyrrolidine ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons. The proton at the chiral center (C3) would be coupled to the neighboring methylene (B1212753) protons (C2 and C4), and its chemical shift would be influenced by the bulky tert-butyl group. The protons on the nitrogen-bearing carbons (C2 and C5) would appear at a different chemical shift compared to the other ring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected: one for the chiral C3 carbon, three for the other pyrrolidine ring carbons (C2, C4, C5), and one for the quaternary carbon of the tert-butyl group, along with a signal for the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of the pyrrolidine ring carbons are influenced by their position relative to the nitrogen atom and the tert-butyl substituent.
Predicted ¹³C NMR Chemical Shifts for 3-tert-Butylpyrrolidine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C(CH₃)₃ | ~27-29 |
| C (CH₃)₃ | ~32-34 |
| C3 | ~45-48 |
| C4 | ~28-32 |
| C2 | ~48-52 |
| C5 | ~46-50 |
Note: These are estimated values based on typical shifts for similar structures and should be confirmed with experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₁₇N), the nominal molecular weight is 127.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 127.
The fragmentation pattern is predictable based on the structure of aliphatic amines and the presence of the tert-butyl group. Key fragmentation pathways would include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the formation of stable iminium ions.
Loss of the tert-butyl group: A prominent peak would be expected at m/z 70, corresponding to the loss of a tert-butyl radical ([M - 57]⁺). This is often a dominant fragmentation pathway for compounds containing a tert-butyl group.
Loss of isobutene: A peak at m/z 71 may also be observed, resulting from the loss of isobutene (C₄H₈) via a rearrangement process.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination
Chromatographic techniques are essential for assessing the stereochemical purity of this compound, specifically for quantifying the presence of its corresponding (S)-enantiomer.
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. cam.ac.uk The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov For the analysis of this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) or cyclodextrin-based columns are typically effective. sigmaaldrich.com
Since the pyrrolidine moiety lacks a strong chromophore for UV detection, derivatization with a UV-active agent (e.g., a benzoyl or nitrobenzoyl group) is often necessary to enhance detection sensitivity. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.
Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) |
| Temperature | 25 °C |
Gas chromatography can also be employed for the enantiomeric analysis of pyrrolidine derivatives, particularly after conversion to more volatile and thermally stable derivatives. The secondary amine in this compound can be derivatized, for example, with trifluoroacetic anhydride (B1165640) to form a trifluoroacetamide (B147638) derivative.
The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. The flame ionization detector (FID) is commonly used for detection. The retention times of the derivatized enantiomers will differ, allowing for their quantification.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment
Chiroptical methods measure the differential interaction of chiral molecules with polarized light and are fundamental for assigning the absolute configuration of a stereocenter.
Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. masterorganicchemistry.com The measurement is performed using a polarimeter, and the result is reported as the specific rotation ([α]), which is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org
Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). While the specific rotation for this compound is not widely reported in the literature, for the related compound (R)-3-(Boc-amino)pyrrolidine, a positive specific rotation of [α]D = +21.5 ± 1.5° (c = 1 in ethanol) has been documented. This suggests that the (R)-enantiomer of 3-substituted pyrrolidines may exhibit a positive optical rotation, though this is not a universally applicable rule. The sign of rotation is crucial for confirming the identity of the enantiomer and for determining enantiomeric excess.
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. While the parent this compound does not have a strong chromophore in the accessible UV-Vis region, derivatization with a suitable chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules established for similar classes of compounds. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation (as reported in relevant literature)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous information about bond lengths, bond angles, and absolute configuration. For a chiral molecule, crystallographic analysis of a single crystal of an enantiomerically pure sample, or a salt with a known chiral counter-ion, allows for the direct assignment of the (R) or (S) configuration.
A search of the Cambridge Structural Database (CSD) indicates that a crystal structure for the parent compound this compound has not been reported. cam.ac.uk This is not uncommon for small, liquid amines. However, crystal structures of various derivatives of substituted pyrrolidines have been published. These structures provide valuable insights into the preferred conformations of the five-membered pyrrolidine ring, which typically adopts a twisted or envelope conformation to minimize steric strain. Should a suitable crystalline salt or derivative of this compound be prepared, X-ray diffraction would be the ultimate tool for its structural and stereochemical confirmation.
Q & A
Q. What are the established synthetic routes for (R)-3-(tert-Butyl)pyrrolidine, and what key reagents are critical for stereochemical control?
The synthesis of this compound often involves tert-butyl carbamate-protected intermediates. A representative method uses (R)-3-hydroxypyrrolidine derivatives activated with a tosyloxy group (e.g., (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate), followed by nucleophilic displacement under mild conditions (0–20°C) in dichloromethane with triethylamine as a base . The tert-butyl group stabilizes the pyrrolidine ring against ring-opening side reactions, while DMAP (4-dimethylaminopyridine) enhances reaction efficiency in carbamate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key methods include:
- NMR Spectroscopy : Proton and carbon-13 NMR can resolve stereochemistry and confirm tert-butyl group integration (e.g., a singlet at ~1.4 ppm for the tert-butyl protons) .
- IR Spectroscopy : The carbonyl stretch (C=O) of the Boc-protected derivatives appears near 1680–1700 cm⁻¹, while the tert-butyl C-H stretches occur at ~2900 cm⁻¹ .
- Exact Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formulas (e.g., C₁₀H₂₀N₂O₂ for (R)-3-(aminomethyl)-1-Boc-pyrrolidine, exact mass 200.28 g/mol) .
Q. What are the typical reaction pathways for Boc-protected this compound derivatives?
Common reactions include:
- Nucleophilic Substitution : Tosyloxy intermediates undergo displacement with amines or thiols to introduce functional groups at the 3-position .
- Hofmann Elimination : Strong bases (e.g., NaOH) can eliminate the Boc group, yielding pyrroline derivatives .
- Reduction : The carbamate carbonyl can be reduced to a hydroxymethyl group using LiAlH₄ .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this compound derivatives?
- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as (R)-3-hydroxypyrrolidine, to avoid racemization .
- Stereochemical Control : Tosyloxy or mesyloxy leaving groups enhance retention of configuration during nucleophilic substitutions .
- Purification : Chiral HPLC with columns like Chiralpak® AD-H resolves enantiomeric impurities, validated by polarimetry or CD spectroscopy .
Q. What strategies mitigate steric hindrance from the tert-butyl group in nucleophilic substitution reactions?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve nucleophile accessibility to the hindered 3-position .
- Bulky Leaving Groups : Tosyl or triflyl groups stabilize transition states and reduce steric clash during substitutions .
- Temperature Modulation : Slow addition of nucleophiles at 0°C minimizes side reactions caused by steric crowding .
Q. How do researchers resolve contradictions in spectral data for tert-butyl-substituted pyrrolidines?
- Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations) to confirm assignments .
- Isotopic Labeling : Deuterated analogs can clarify ambiguous proton signals in crowded regions (e.g., pyrrolidine ring protons) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for stereochemical ambiguities .
Q. What role does the tert-butyl group play in modulating the biological activity of pyrrolidine-based compounds?
- Lipophilicity Enhancement : The tert-butyl group increases logP values, improving membrane permeability in drug candidates .
- Metabolic Stability : Steric shielding of the pyrrolidine ring reduces oxidative metabolism by cytochrome P450 enzymes, as seen in kinase inhibitor analogs .
- Conformational Restriction : The bulky tert-butyl group restricts rotational freedom, stabilizing bioactive conformations in receptor-binding studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
